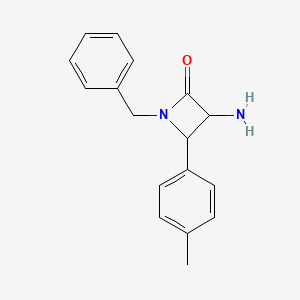

3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

3-amino-1-benzyl-4-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C17H18N2O/c1-12-7-9-14(10-8-12)16-15(18)17(20)19(16)11-13-5-3-2-4-6-13/h2-10,15-16H,11,18H2,1H3 |

InChI Key |

SZTPIZQQBNMZEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for Azetidin 2 One Derivatives

General Approaches to β-Lactam Ring Formation

The formation of the β-lactam ring can be achieved through various synthetic pathways, with cycloaddition reactions being among the most powerful and versatile. These methods involve the formation of two new bonds in a single step, efficiently constructing the cyclic framework.

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most fundamental and widely used methods for synthesizing β-lactams. wikipedia.orgwikipedia.org This reaction is a non-photochemical process that forms the azetidin-2-one (B1220530) ring by creating a new carbon-carbon bond and a new carbon-nitrogen bond. wikipedia.org The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the substituents on both the ketene and the imine. organic-chemistry.org

For the synthesis of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one, this would involve the reaction of a ketene bearing an amino group precursor at the α-position with an imine derived from p-tolualdehyde and benzylamine (B48309).

Ketenes are often unstable and are typically generated in situ for immediate use in the cycloaddition reaction. wikipedia.org Several methods are available for their formation:

From Acyl Chlorides: The most common method involves the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine. mdpi.comnih.gov For the target molecule, an N-protected aminoacetyl chloride, like phthalimidoacetyl chloride, would be a suitable precursor. researchgate.net

From Diazoketones: The Wolff rearrangement of α-diazoketones, induced thermally or photochemically, provides a clean method for generating ketenes. organic-chemistry.orgwikipedia.org This method can also be catalyzed by metal complexes, such as rhodium(II) acetate. wikipedia.org

From Mixed Anhydrides: Mixed carboxylic-sulfonic anhydrides have been employed to generate ketenes for Staudinger-type reactions, leading to the formation of β-lactams. grafiati.com

Table 1: Common Precursors for Ketene Generation

| Precursor Type | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chlorides | Tertiary Amine (e.g., Et3N) | Readily available starting materials | Formation of ammonium (B1175870) salt byproducts nih.gov |

| α-Diazoketones | Heat, Light, or Metal Catalyst (e.g., Rh(II)) | Clean reaction | Unstable and potentially explosive precursors wikipedia.org |

Schiff bases, or imines, are the second key component in the Staudinger cycloaddition. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govyoutube.com For the synthesis of the target compound, the required imine, N-(4-methylbenzylidene)-1-phenylmethanamine, would be prepared by condensing p-tolualdehyde with benzylamine.

The reactivity of the imine is crucial for the success of the cycloaddition. Electron-donating groups on the imine can facilitate the initial nucleophilic attack on the ketene, while electron-withdrawing groups can impede it. wikipedia.org The nature of the substituents on the imine also plays a significant role in determining the stereoselectivity of the resulting β-lactam.

Alternative Cycloaddition and Intramolecular Cyclization Reactions

While the Staudinger cycloaddition is a mainstay, other methods have been developed to access the azetidin-2-one core, offering alternative pathways and sometimes complementary stereoselectivity.

The reaction of ester enolates with imines provides a powerful route to β-lactams. researchgate.net This method, sometimes referred to as a formal [2+2] cyclocondensation, involves the nucleophilic addition of the enolate to the imine, followed by intramolecular cyclization to form the four-membered ring. The use of chiral auxiliaries or catalysts can render this reaction highly diastereoselective and enantioselective. researchgate.net The lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one has been studied as a synthon for β-alanine in aldol (B89426) reactions, showcasing the reactivity of azetidinone enolates. nih.gov

Table 2: Comparison of β-Lactam Synthesis Methods

| Reaction | Key Reactants | Key Intermediate | Stereoselectivity Control |

|---|---|---|---|

| Staudinger Cycloaddition | Ketene, Imine | Zwitterionic intermediate organic-chemistry.org | Substituents on ketene and imine organic-chemistry.org |

| Enolate-Imine Cycloaddition | Ester Enolate, Imine | β-amino ester researchgate.net | Chiral auxiliaries, catalysts researchgate.net |

The Kinugasa reaction is a copper(I)-catalyzed cycloaddition of a terminal alkyne and a nitrone to form a β-lactam. tandfonline.comtandfonline.comresearchgate.net This reaction is known for its high stereoselectivity, typically affording cis-substituted β-lactams. organicreactions.org The process involves a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement. organicreactions.org To synthesize a 3-amino β-lactam via this route, a nitrone derived from an appropriate aldehyde and a hydroxylamine, along with an alkyne bearing a protected amino group, would be required. The reaction offers an efficient pathway to functionalized 3-substituted-2-azetidinones that can be challenging to access through other methods. tandfonline.com

Intramolecular SN2 Cyclization of Amides

The intramolecular SN2 cyclization of amides is a fundamental and widely employed method for the construction of the azetidin-2-one ring. nih.govresearchgate.net This strategy involves a nucleophilic attack by the amide nitrogen onto an electrophilic carbon atom at the β-position, leading to the formation of the strained four-membered ring. The success of this reaction is highly dependent on the nature of the leaving group at the β-position and the reaction conditions employed.

Key features of this methodology include:

Substrate Precursors: The starting materials are typically β-halo amides or β-mesyloxy amides, which are often prepared from the corresponding β-amino acids.

Base-Promoted Cyclization: The reaction is generally promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the subsequent intramolecular cyclization. Common bases used include potassium tert-butoxide, sodium hydride, and lithium diisopropylamide (LDA).

Stereochemical Control: The stereochemistry of the substituents on the azetidin-2-one ring can often be controlled by using enantiomerically pure starting materials. The SN2 reaction proceeds with inversion of configuration at the β-carbon.

A variety of N-heterocycles can be synthesized through the intramolecular reactions of amides. rsc.org For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to azetidines. nih.gov This method has been shown to be effective even with substrates containing acid-sensitive and Lewis basic functional groups. nih.gov The optimization of reaction conditions, such as the choice of catalyst and solvent, is crucial for achieving high yields and regioselectivity. nih.gov

The following table summarizes representative examples of intramolecular SN2 cyclization reactions for the synthesis of azetidin-2-ones.

| Starting Material | Base/Catalyst | Leaving Group | Product | Yield (%) | Ref. |

| N-aryl-3-chloropropanamide | K₂CO₃ | Cl | N-arylazetidin-2-one | 63-78 | u-tokyo.ac.jp |

| N-benzyl-3-mesyloxypropanamide | NaH | OMs | N-benzylazetidin-2-one | High | nih.gov |

| cis-3,4-epoxy amine | La(OTf)₃ | epoxide | Azetidine (B1206935) derivative | High | nih.gov |

Palladium-Catalyzed Carbonylative Cycloaddition of Acylsilanes with Imines

A more recent and powerful method for the synthesis of β-lactams is the palladium-catalyzed carbonylative cycloaddition of acylsilanes with imines. thieme-connect.deresearchgate.net This reaction offers a convergent approach to highly functionalized azetidin-2-ones and is characterized by the in situ generation of a ketene equivalent from the acylsilane. thieme-connect.de

The proposed mechanism involves the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the acylsilane, forming a palladium-acyl intermediate.

Decarbonylation: This intermediate can then undergo decarbonylation to generate a palladium-siloxycarbene complex. thieme-connect.de

[2+2] Cycloaddition: The palladium-carbene species then reacts with an imine in a formal [2+2] cycloaddition to furnish the β-lactam ring.

This methodology has been successfully applied to the synthesis of a variety of β-lactam derivatives with broad substrate scope. thieme-connect.de The reaction conditions are generally mild, and the use of a palladium catalyst allows for a high degree of control over the reaction. thieme-connect.de Other transition metals, such as ruthenium, have also been explored for similar carbonylative cycloaddition reactions. researchgate.net

Stereoselective Synthesis of 3-Aminoazetidin-2-ones

The biological activity of many azetidin-2-one derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. This section focuses on strategies to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of 3-aminoazetidin-2-ones.

Control of Diastereoselectivity (e.g., cis/trans configuration) in Azetidin-2-one Formation

The relative stereochemistry of substituents at the C3 and C4 positions of the azetidin-2-one ring is a critical determinant of its biological properties. The Staudinger [2+2] cycloaddition of a ketene and an imine is a classic method for β-lactam synthesis, and the diastereoselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions.

For example, the reaction of a ketene derived from an acyl chloride with a Schiff base can lead to the formation of either the cis or trans diastereomer of the resulting β-lactam. researchgate.net The stereochemical outcome is influenced by the geometry of the imine and the approach of the ketene. In many cases, the reaction proceeds via a zwitterionic intermediate, and the stereochemistry is determined during the subsequent ring-closing step.

The use of specific directing groups or reaction conditions can favor the formation of one diastereomer over the other. For instance, the bromine-induced cyclization of certain precursors has been shown to yield specific diastereomers of 3-amino-β-lactams. researchgate.net Similarly, Mitsunobu-mediated cyclization can also provide control over the diastereoselectivity. researchgate.net

Enantioselective Synthesis via Chiral Auxiliaries or Catalytic Asymmetric Induction

Achieving enantioselectivity in the synthesis of 3-aminoazetidin-2-ones is a significant challenge that has been addressed through various strategies.

Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary attached to either the ketene or the imine component. youtube.com The auxiliary directs the cycloaddition to occur from a specific face, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched β-lactam. Evans auxiliaries, for example, are well-known for their ability to induce high levels of stereoselectivity in various reactions, including those that can be adapted for β-lactam synthesis. youtube.com

Catalytic Asymmetric Induction: A more atom-economical approach is the use of a chiral catalyst to control the enantioselectivity of the reaction. nih.gov Chiral Lewis acids or transition metal complexes can coordinate to one of the reactants, creating a chiral environment that favors the formation of one enantiomer. nih.gov For example, palladium-catalyzed asymmetric cycloaddition reactions have been developed for the synthesis of optically active nitrogen-containing heterocycles. rsc.org These reactions often employ chiral phosphine (B1218219) ligands to induce enantioselectivity. rsc.org

Chemoenzymatic Approaches for Kinetic Resolution and Enantiopure Intermediates

Chemoenzymatic methods offer a powerful alternative for obtaining enantiomerically pure 3-aminoazetidin-2-ones and their precursors. nih.govresearchgate.net These approaches combine the selectivity of enzymes with the efficiency of chemical reactions.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the two enantiomers. nih.gov This is a widely used strategy for producing enantiomerically pure compounds.

Dynamic Kinetic Resolution (DKR): A more advanced and efficient strategy is dynamic kinetic resolution (DKR). nih.govresearchgate.net In DKR, the kinetic resolution is coupled with an in situ racemization of the unreacted enantiomer. nih.govresearchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. researchgate.netnih.gov Ruthenium-based catalysts are often used for the racemization of amines in combination with a lipase for the resolution step. nih.gov

The following table provides examples of chemoenzymatic approaches used in the synthesis of enantiopure compounds.

| Substrate | Enzyme | Racemization Catalyst | Product | Enantiomeric Excess (%) | Yield (%) | Ref. |

| Racemic primary amines | Candida antarctica lipase B | Ruthenium complex | Enantiopure amides | >99 | up to 95 | nih.gov |

| Racemic secondary alcohols | Lipase | Ruthenium complex | Enantiopure acetates | High | High | researchgate.net |

Specific Synthetic Routes to this compound and Related Structures

The synthesis of the specific target molecule, this compound, can be envisioned through the application of the methodologies discussed above. A plausible and efficient route would likely involve the Staudinger [2+2] cycloaddition as a key step.

Proposed Synthetic Route:

Imine Formation: The first step would be the condensation of benzaldehyde (B42025) with p-toluidine (B81030) to form the corresponding imine, N-benzylidene-4-methylaniline.

Ketene Formation: In a separate flask, a protected glycine (B1666218) derivative, such as phthalimidoacetyl chloride, would be treated with a tertiary amine (e.g., triethylamine) to generate the corresponding ketene in situ.

[2+2] Cycloaddition: The in situ generated ketene would then be reacted with the imine from step 1. This cycloaddition would form the β-lactam ring, yielding a phthalimido-protected precursor of the target molecule. The stereochemistry of this step would be crucial and could potentially be influenced by the reaction conditions.

Deprotection: The final step would involve the removal of the phthalimido protecting group from the 3-amino position. This is typically achieved by treatment with hydrazine (B178648) hydrate (B1144303). researchgate.net

This synthetic approach allows for the modular construction of the target molecule, with the potential for variation in the substituents at the N1, C3, and C4 positions by simply changing the starting aldehyde, amine, and acyl chloride.

Strategies for Introducing N-Benzyl and p-Tolyl Substituents on the Azetidin-2-one Core

The most prominent and versatile method for constructing the azetidin-2-one ring with the desired N-1 and C-4 substituents is the Staudinger [2+2] cycloaddition. This reaction involves the cyclization of a ketene with an imine.

Imine Formation: The initial step is the formation of the imine precursor, which will dictate the substituents at the N-1 and C-4 positions of the final β-lactam. For the target molecule, this involves the condensation reaction between benzylamine and p-tolualdehyde. This reaction typically proceeds under mild conditions, often with the removal of water, to form N-benzyl-1-(p-tolyl)methanimine. This imine provides the N-benzyl and 4-p-tolyl groups to the final heterocyclic structure.

Ketene Formation and Cycloaddition: The C-2 and C-3 atoms of the azetidinone ring are introduced via a ketene. To install the 3-amino group, a protected glycine derivative is used as the ketene precursor. A common choice is an N-acylglycyl chloride, such as N-phthalimidoacetyl chloride. The ketene is generated in situ by treating the acyl chloride with a tertiary amine base, like triethylamine, in an aprotic solvent.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the chemical yield and controlling the stereoselectivity of the Staudinger cycloaddition, which can produce both cis and trans diastereomers of the β-lactam. Key parameters for optimization include the choice of solvent, temperature, and the nature of the base used for ketene generation.

Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar, aprotic solvents such as 1,4-dioxane (B91453) or chlorinated solvents (e.g., dichloromethane) are frequently employed to minimize side reactions. mdpi.com

Base: The choice of base and its rate of addition are critical. A tertiary amine, such as triethylamine, is commonly used to dehydrohalogenate the acyl chloride precursor to form the ketene. mdpi.comresearchgate.net Slow addition of the base can maintain a low concentration of the ketene, which helps to suppress its dimerization and other side reactions, thereby increasing the yield of the desired β-lactam product.

The interplay of these factors determines the success of the synthesis. Optimization experiments are typically performed to identify the ideal balance of conditions that leads to the highest possible yield of the desired diastereomer.

Below is an illustrative data table showing how reaction conditions could be varied to optimize the synthesis of the protected intermediate, 1-benzyl-3-phthalimido-4-(p-tolyl)azetidin-2-one.

| Entry | Solvent | Temperature (°C) | Base | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | Triethylamine | 65 | 55:45 |

| 2 | Dichloromethane | 0 | Triethylamine | 78 | 70:30 |

| 3 | 1,4-Dioxane | 25 | Triethylamine | 72 | 60:40 |

| 4 | 1,4-Dioxane | 0 | Triethylamine | 85 | 80:20 |

| 5 | 1,4-Dioxane | 0 | DIPEA | 88 | 82:18 |

Chemical Transformations and Derivatization of the Azetidin 2 One Core

Intrinsic Reactivity of the β-Lactam Ring System

The reactivity of the azetidin-2-one (B1220530) ring is its most defining chemical characteristic. This reactivity stems from significant ring strain, which makes the cyclic amide bond susceptible to cleavage and modification. wikipedia.org The four-membered ring forces the nitrogen atom into a pyramidal geometry, which reduces the typical resonance stabilization found in linear amides. This effect increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. wikipedia.org The nature and placement of substituents on the N1, C3, and C4 positions can further modulate this inherent reactivity.

The cleavage of the β-lactam ring is a critical reaction, fundamental to the mechanism of action of β-lactam antibiotics, which act by acylating bacterial enzymes. While the C2-N1 amide bond is the most labile, its cleavage is not always facile and is highly dependent on reaction conditions and the substitution pattern on the ring.

Several mechanisms for ring opening have been elucidated:

Hydrolysis: Under certain hydrolytic conditions, reactions may preferentially occur at exocyclic functional groups while preserving the β-lactam ring. For instance, studies on N-acyloxymethylazetidin-2-ones have shown that hydrolysis can occur at the side-chain ester function without cleaving the C-N bond of the ring. nih.gov This indicates that ring-opening is not an inevitable outcome and depends on the specific substrate and reagents.

Catalytic Cleavage: The N1-C2 bond can be cleaved under specific catalytic conditions. Computational studies have shown that a molybdenum-hydroxo-carbonyl complex can facilitate this cleavage. The reaction is significantly enhanced by the presence of an electron-withdrawing group, such as a sulfonate group, on the N1 nitrogen atom. rsc.orgepfl.ch This group activates the ring towards cleavage by interacting with the metal complex, lowering the activation energy barrier for the reaction. rsc.orgepfl.ch Acylation of the N1 position can similarly enhance the ring's susceptibility to opening. nih.gov

Radical-Induced Cleavage: An alternative pathway for ring-opening involves the formation of radical anions. When azetidin-2-ones are subjected to UV irradiation in the presence of triethylamine, the resulting radical anions can undergo ring-splitting. nih.gov This process can lead to either N1-C4 or C3-C4 bond breaking, resulting in open-chain amide products. This method represents a distinct activation strategy compared to more common polar, ionic reaction pathways. nih.gov

The functionalization of the azetidin-2-one core at its three key positions—N1, C3, and C4—is essential for creating structural diversity. The substituents at these positions critically influence the molecule's chemical reactivity and biological activity. The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis and provides the primary means of introducing initial functionality at these positions. mdpi.com

N1 Position: The substituent on the ring nitrogen is typically derived from the imine component in the Staudinger reaction. In 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one, this is the benzyl (B1604629) group. This position can be functionalized by first using a removable protecting group, such as a 2,4-dimethoxybenzyl (DMB) group. The DMB group can be selectively cleaved through oxidative methods using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN), revealing a free N-H group for further derivatization. nih.gov

C3 Position: The C3 substituent originates from the ketene component. For 3-amino derivatives, a common strategy is to use a ketene derived from an N-protected glycine (B1666218), such as phthalimidoacetyl chloride. The resulting phthalimido group at the C3 position can later be removed using hydrazine (B178648) hydrate (B1144303) to unmask the primary amino group, which can then be acylated or alkylated. nih.gov

C4 Position: The C4 substituent is determined by the aldehyde or ketone used to form the imine. For the title compound, the p-tolyl group is introduced via an imine formed from p-tolualdehyde. A wide variety of aromatic and aliphatic groups can be installed at this position by selecting the appropriate starting aldehyde.

Synthesis of Diversified Azetidin-2-one Derivatives

Building upon the fundamental reactivity of the β-lactam core, chemists have developed numerous strategies to synthesize a vast library of derivatives. These methods focus on introducing new functional groups, creating complex hybrid molecules, and elaborating the core structure.

The Staudinger reaction is a powerful tool for generating diversity. By systematically varying the ketene and imine precursors, a wide range of substituents can be introduced at the C3 and C4 positions, respectively, often with predictable stereochemical outcomes.

Table 1: Examples of Substituent Introduction via Staudinger Cycloaddition

| Ring Position | Precursor Component | Example Reactant | Resulting Substituent |

|---|---|---|---|

| N1 | Imine | Benzylamine (B48309) | Benzyl |

| C3 | Ketene | Phthalimidoacetyl chloride | Phthalimido (precursor to Amino) |

| C4 | Imine | p-Tolualdehyde | p-Tolyl |

| C3 | Ketene | 2-(Benzyloxy)acetyl chloride | Benzyloxy |

| C4 | Imine | β-Tetralone-derived imine | Spiro-tetralone |

Interactive Data Table: Click on a row to see more details about the reactants and resulting structures.

This modular approach allows for the systematic exploration of the chemical space around the azetidin-2-one scaffold.

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with an improved activity profile or a novel mechanism of action. The azetidin-2-one ring is a popular component in such architectures due to its established biological relevance. mdpi.comnih.gov

The Staudinger reaction is frequently employed to link the β-lactam core to other heterocyclic systems. mdpi.com This is typically achieved by using an imine or ketene that already contains the second molecular moiety.

Table 2: Examples of Azetidin-2-one Based Hybrid Molecules

| Hybrid Partner | Synthetic Strategy | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Quinoline | Cycloaddition with a quinoline-containing imine. | Azetidinyl quinazolinone hybrid. | researchgate.net |

| 1,3,4-Thiadiazole (B1197879) | Cycloaddition with a thiadiazole-containing imine. | β-Lactam conjugated with a 1,3,4-thiadiazole nucleus. | mdpi.com |

| Imidazole (B134444) | Cycloaddition with an imidazole-containing imine. | β-Lactam conjugated with an imidazole nucleus. | mdpi.com |

| Combretastatin (B1194345) A-4 | Staudinger reaction to create a β-lactam ring as a linker between the two aromatic rings of the combretastatin analogue. | Azetidin-2-one analogue of Combretastatin A-4. | nih.gov |

Interactive Data Table: Explore different hybrid structures and their synthetic origins.

These hybrid molecules aim to merge the therapeutic properties of the β-lactam with those of other established pharmacophores, leading to novel agents with potential applications in areas like oncology and infectious disease. researchgate.netnih.gov

Further diversification of the azetidin-2-one core can be achieved through chemical modifications of a pre-formed and suitably protected scaffold. A key strategy involves the synthesis of an orthogonally protected intermediate, which allows for the selective deprotection and subsequent functionalization of specific positions on the ring. nih.gov

For example, a 3-phthalimido-1-(2,4-dimethoxybenzyl)azetidin-2-one derivative serves as a versatile intermediate. The synthetic sequence can be designed as follows:

Initial Synthesis: Staudinger cycloaddition to form the protected azetidin-2-one ring.

C3-Amine Deprotection: Removal of the phthalimido group with hydrazine hydrate under harsh conditions, while the more stable DMB group on N1 remains intact. This exposes the C3-amino group for acylation or other modifications.

N1 Deprotection: Alternatively, selective oxidative cleavage of the DMB group at the N1 position with cerium ammonium nitrate can be performed. This yields an N-H lactam, which can be functionalized with various substituents.

Full Deprotection: Sequential removal of both protecting groups provides the "fully deprotected" 3-amino-4-substituted azetidin-2-one. nih.gov This simple core is a valuable building block for creating extensive libraries of derivatives through reactions at both the N1 and C3 positions.

This strategic use of protecting groups allows for a stepwise and controlled elaboration of the azetidin-2-one core, maximizing the structural diversity that can be generated from a single synthetic pathway.

Advanced Research Techniques and Studies

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used in concert to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom. For 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one, one would expect a specific pattern of signals corresponding to the distinct protons and carbons of the benzyl (B1604629) group, the p-tolyl group, and the core azetidinone ring. For instance, related structures like 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole show characteristic signals for the benzyl methylene (B1212753) protons (CH₂) and the aromatic protons in their respective regions. rsc.org

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40-7.20 | Multiplet | 9H | Aromatic protons (Benzyl & p-tolyl) |

| ~4.80 | Singlet | 2H | Benzyl CH₂ |

| ~4.50 | Doublet | 1H | Azetidinone C4-H |

| ~4.20 | Doublet | 1H | Azetidinone C3-H |

| ~2.35 | Singlet | 3H | p-tolyl CH₃ |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. For the target azetidinone, key diagnostic peaks would include a strong absorption for the β-lactam carbonyl (C=O) group, typically found at a high wavenumber (around 1740–1770 cm⁻¹), and characteristic stretches for the N-H bonds of the primary amine. mdpi.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio. This accuracy allows for the determination of the exact elemental composition, which serves to confirm the molecular formula of the compound—in this case, C₁₇H₁₈N₂O. The fragmentation pattern observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the precise positions of each atom.

For this compound, this technique would provide unequivocal proof of:

Absolute Configuration: The stereochemistry at the chiral centers (C3 and C4) of the azetidinone ring.

Conformation: The exact spatial arrangement of the molecule, including the relative orientations of the benzyl and p-tolyl substituents and the puckering of the four-membered ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions. researchgate.net

Studies on structurally analogous heterocyclic compounds demonstrate that X-ray analysis provides critical data such as bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. nih.govresearchgate.net

Typical Crystallographic Data Obtained from X-ray Analysis

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.086 |

| b (Å) | 4.169 |

| c (Å) | 12.369 |

| β (°) | 104.00 |

| Volume (ų) | 904.9 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative, based on a similar heterocyclic compound. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational techniques complement experimental data by providing insights into molecular properties, behavior, and potential interactions that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energy of molecules. researchgate.net For this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate theoretical spectroscopic data (NMR, IR) to compare against and validate experimental findings.

Determine electronic properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, which indicate regions of reactivity.

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a larger target molecule, typically a protein or enzyme. nih.govimpactfactor.org If this compound were being investigated as a potential drug candidate, such as an enzyme inhibitor, docking studies would be crucial. mdpi.com This analysis helps to:

Identify the most likely binding pose within the active site of a biological target.

Estimate the strength of the interaction (binding affinity).

Visualize key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Mechanistic Insights into Biological Interactions of Azetidin 2 One Scaffolds

General Mechanisms of Action Associated with Azetidin-2-ones in Biological Systems

The biological activity of the azetidin-2-one (B1220530) core stems from its ability to act as a potent acylating agent, targeting nucleophilic residues within the active sites of specific enzymes. This reactivity, combined with the diverse substitutions possible at various positions on the ring, allows for a broad spectrum of biological activities.

Molecular Basis of Enzyme Inhibition

The classical mechanism of action for azetidin-2-one-containing compounds, particularly β-lactam antibiotics, involves the irreversible inhibition of enzymes crucial for bacterial survival. However, this scaffold has been successfully adapted to target other non-bacterial enzymes as well.

D,D-Transpeptidases/Penicillin-Binding Proteins (PBPs): The quintessential target of β-lactam antibiotics like penicillins and cephalosporins are D,D-transpeptidases, also known as Penicillin-Binding Proteins (PBPs). nih.gov These enzymes are essential for the final step of bacterial cell wall biosynthesis, where they cross-link peptidoglycan strands to ensure structural integrity. nih.gov The strained amide bond within the azetidin-2-one ring mimics the D-alanyl-D-alanine substrate of the PBP. nih.gov A serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring, leading to the ring's opening and the formation of a stable, covalent acyl-enzyme intermediate. nih.gov This irreversible acylation inactivates the enzyme, halting cell wall synthesis and ultimately causing bacterial cell lysis and death. youtube.com

Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in lipid metabolism and signaling by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurological and inflammatory disorders. Azetidin-2-one derivatives have been explored as MAGL inhibitors. nih.govgoogle.com Similar to their interaction with PBPs, these inhibitors are thought to form a covalent bond with the catalytic serine residue in the MAGL active site, effectively blocking its hydrolytic activity.

Table 1: Enzymes Inhibited by Azetidin-2-one Scaffolds

| Enzyme Target | Biological Role | General Mechanism of Inhibition |

|---|---|---|

| D,D-Transpeptidases (PBPs) | Bacterial cell wall synthesis | Irreversible acylation of active site serine, mimicking the natural D-Ala-D-Ala substrate. nih.govnih.gov |

| Monoacylglycerol Lipase (MAGL) | Endocannabinoid metabolism | Covalent modification of the catalytic serine residue in the enzyme's active site. nih.gov |

| Dihydrofolate Reductase (DHFR) | Folic acid metabolism, DNA synthesis | Competitive inhibition by binding to the enzyme's active site, blocking substrate access. nih.govnih.gov |

Chemical Interference with Key Cellular Processes

Beyond direct enzyme inhibition, certain azetidin-2-one derivatives have been designed to interfere with dynamic cellular processes, demonstrating significant potential as anticancer agents.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. researchgate.net A number of azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often act as colchicine-binding site inhibitors, preventing the assembly of tubulin dimers into microtubules. nih.gov The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, formation of abnormal mitotic spindles, and ultimately, induction of apoptosis (programmed cell death). nih.govmdpi.com

Cell Cycle Regulation: The cell cycle is a tightly regulated process controlled by checkpoints that ensure genomic integrity. khanacademy.org Key regulators include cyclin-dependent kinases (CDKs) and their activating partners, cyclins. libretexts.org By disrupting processes like tubulin polymerization, azetidin-2-one compounds can trigger these cell cycle checkpoints. nih.govnih.gov For example, mitotic arrest induced by tubulin inhibitors can activate the spindle assembly checkpoint, which prevents cells from proceeding into anaphase until all chromosomes are correctly attached to the spindle. Prolonged arrest at this stage often leads to apoptosis. mdpi.com Some inhibitors can also induce the accumulation of proteins like p21 and p53, which are critical mediators of cell cycle arrest and apoptosis. libretexts.org

Structure-Activity Relationship (SAR) from a Chemical Perspective

The biological activity of a molecule like 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one is not determined solely by the azetidin-2-one core but is profoundly influenced by the nature and spatial orientation of its substituents. The N-benzyl, 4-(p-tolyl), and 3-amino groups each play a specific role in defining the molecule's interactions with its biological targets.

Influence of N-Benzyl and p-Tolyl Substituents on Molecular Interactions and Reactivity

N-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom (N1) significantly influences the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in a target protein's binding site. nih.govmdpi.com Studies on various N-benzyl substituted heterocyclic compounds have shown that this group can be critical for achieving high-affinity binding. acs.orgnih.gov

4-(p-Tolyl) Group: The substituent at the C4 position is pivotal in determining the spectrum of biological activity. The p-tolyl group (a phenyl ring with a methyl group at the para position) is a bulky, hydrophobic substituent. This group can occupy a specific hydrophobic pocket within the target enzyme or receptor. The electronic properties of this aryl group and the steric hindrance it provides are key determinants of binding affinity and selectivity. researchgate.net In many biologically active azetidin-2-ones, the C4-aryl substituent is essential for orienting the molecule correctly within the active site.

Impact of Stereochemistry on Molecular Recognition and Binding

The azetidin-2-one ring in this compound contains two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers. The relative stereochemistry of the substituents at these positions is often a critical factor for biological activity.

Cis/Trans Isomerism: The spatial relationship between the 3-amino group and the 4-(p-tolyl) group (whether they are on the same side, cis, or opposite sides, trans, of the ring) dramatically affects the molecule's three-dimensional shape. nih.gov This, in turn, dictates how well the molecule can fit into a specific, chirally-defined biological binding site. nih.govacs.org For many classes of biologically active β-lactams, one stereoisomer is significantly more active than the others, and often the trans configuration is preferred for anticancer and other activities. nih.govnih.gov For instance, in the synthesis of precursors for the anticancer drug Taxol, only a specific (3R,4S) stereoisomer of a 4-phenyl-azetidin-2-one derivative is usable. nih.gov

Role of the 3-Amino Group in Enabling Specific Biological Functions

The amino group at the C3 position is a versatile functional group that can significantly enhance or enable specific biological activities.

Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. These hydrogen bonds can anchor the molecule in the correct orientation for optimal inhibitory activity.

Site for Derivatization: The primary amine is a convenient chemical handle for synthesizing a library of analogues. nih.gov It can be readily acylated to form amides, a modification used to explore the binding site further and optimize activity. nih.gov This strategy allows for the introduction of various R-groups to probe for additional interactions, such as hydrophobic or ionic interactions, potentially leading to improved potency and selectivity. nih.gov

Influence on Reactivity: The nature of the substituent at C3 can influence the reactivity of the β-lactam ring itself. Electron-withdrawing groups at this position can increase the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack by residues like serine, which can enhance its potency as an enzyme inhibitor. globalresearchonline.net

Table 2: Influence of Substituents on the Properties of the Azetidin-2-one Scaffold

| Substituent Position | Group Example | Potential Influence on Molecular Properties and Interactions |

|---|---|---|

| N1 | Benzyl | Modulates lipophilicity; participates in π-π stacking and hydrophobic interactions. nih.govmdpi.com |

| C4 | p-Tolyl | Occupies hydrophobic pockets; influences binding orientation and selectivity. researchgate.net |

| C3 | Amino (-NH2) | Acts as H-bond donor/acceptor; serves as a point for derivatization; can modulate lactam ring reactivity. nih.gov |

| Stereochemistry | cis vs. trans | Determines the 3D shape, critical for fitting into chiral binding sites; often one isomer is significantly more active. nih.govnih.gov |

Rational Design Principles for Novel Azetidin-2-one-Based Chemical Probes and Tools

The development of novel chemical probes and tools based on the azetidin-2-one scaffold is a process guided by rational design principles. This approach leverages an understanding of the molecular interactions between the scaffold and its biological targets to create compounds with desired potency, selectivity, and functionality. Key principles in this design process include structure-based drug design (SBDD), the systematic exploration of structure-activity relationships (SAR), and the strategic modification of the core scaffold to achieve specific biological outcomes.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design complementary ligands. Molecular docking simulations are a cornerstone of SBDD, allowing researchers to predict the binding orientation and affinity of designed molecules within a target's active site.

For instance, in the pursuit of novel anticancer agents, molecular docking has been employed to understand how azetidin-2-one derivatives interact with tubulin, a key component of the cytoskeleton. nih.gov By modeling the interactions within the colchicine (B1669291) binding site of human α/β-tubulin, researchers can rationally design modifications to the azetidin-2-one structure to enhance binding and, consequently, cytotoxic activity. nih.gov This in silico analysis helps prioritize which derivatives to synthesize and test, saving time and resources. nih.gov Similarly, docking models have been instrumental in the discovery of novel azetidine (B1206935) scaffolds as Type II inhibitors for the colony-stimulating factor-1 receptor (CSF-1R), demonstrating how computational predictions can lead to potent and specific inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies involve the systematic modification of a lead compound's structure to map the contributions of different functional groups to its biological activity. This empirical approach is fundamental to optimizing potency and selectivity.

A clear example of SAR in the context of azetidin-2-ones is the development of derivatives as tubulin polymerization inhibitors. nih.gov In one study, two series of diaryl substituted azetidin-2-ones were synthesized and evaluated. The "B series," featuring a 1-(3,4,5-trimethoxyphenyl) group and a substituted aryl group at the 4-position, showed potent antitumor activity. nih.gov In contrast, the "L series," with a 3-(arylmethylene) substitution, displayed no significant activity. nih.gov This stark difference highlights the critical importance of the substitution pattern on the azetidin-2-one ring for a specific biological effect. Further exploration within the active B series revealed that a 2-naphthyl substituent at the 4-position (compound B7c) yielded the highest potency. nih.gov

Another example is seen in the development of antibacterial 2-azetidinone-1-sulfonic acid derivatives. nih.gov Researchers systematically varied the substituent at the 4-position of the azetidinone ring and examined the effect on antibacterial activity, particularly against Gram-negative bacteria. nih.gov Such studies are crucial for fine-tuning the molecule to achieve the desired spectrum of activity.

Table 1: SAR of Diaryl Azetidin-2-one Derivatives as Tubulin Inhibitors

This table illustrates how changes in the substitution pattern on the azetidin-2-one core dramatically affect anti-proliferative activity. Data synthesized from research findings. nih.gov

| Series | General Structure | Key Feature | Observed Antitumor Activity |

| B Series | 4-aryl-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones | Aryl group at C4 | Moderate to strong activity against various cancer cell lines. |

| L Series | 3-(arylmethylene)-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones | Arylmethylene group at C3 | No significant activity observed. |

Design for Selectivity

A major goal in designing chemical probes and therapeutic agents is achieving selectivity for the intended target over other related proteins. This minimizes off-target effects and provides a more precise tool for studying biological pathways. Rational design plays a pivotal role in engineering selectivity.

The development of dual inhibitors for histone deacetylase 6 (HDAC6) and HDAC8 provides a case study. nih.gov Researchers investigated a diphenyl-azetidin-2-one scaffold, finding that combining it with a slender benzyl linker resulted in compounds with nanomolar inhibitory potency against both hHDAC6 and hHDAC8. nih.gov Crucially, these rationally designed compounds showed low inhibitory activity against other HDAC isoforms like hHDAC1 and hHDAC10, demonstrating high selectivity. nih.gov This selectivity was further confirmed in cell-based assays by observing the acetylation of specific non-histone substrates, α-tubulin (for HDAC6) and SMC3 (for HDAC8). nih.gov

Table 2: Design Principles for Selective Azetidin-2-one Based Probes

This table outlines strategies used to confer target selectivity to azetidin-2-one scaffolds based on published research. nih.govnih.gov

| Design Principle | Example Application | Target(s) | Outcome |

| Scaffold Modification & Linker Optimization | Combining a diphenyl-azetidin-2-one scaffold with a specific benzyl linker. | hHDAC6 / hHDAC8 | Potent dual inhibition with selectivity over hHDAC1 and hHDAC10. nih.gov |

| Positional Isomerism | Placing an aryl substituent at the C4-position versus the C3-position. | Tubulin | C4-aryl substitution led to potent anti-tubulin activity, while C3-arylmethylene substitution was inactive. nih.gov |

Designing Covalent Probes

For creating highly specific and irreversible chemical tools, reactive functional groups ("warheads") can be incorporated into the azetidin-2-one scaffold. The rational design of these covalent probes involves placing an electrophilic group in a position where it can react with a specific nucleophilic amino acid residue in the target's binding site.

While not always applied to an azetidin-2-one core, the principles are directly transferable. For example, structure-based design has been used to incorporate sulfonyl fluoride (B91410) or triazole reactive groups into ligands to target a specific histidine residue in the cereblon E3 ubiquitin ligase complex. rsc.org This strategy transforms a reversible binder into a covalent inhibitor. rsc.org Applying this concept, an azetidin-2-one scaffold designed to bind a specific protein could be appended with a suitable electrophile, turning it into a potent and selective covalent probe for studying that protein's function with high precision.

Conclusion and Future Research Directions

Summary of Key Advancements in the Synthesis and Transformation of 3-Amino-1-benzyl-4-(p-tolyl)azetidin-2-one Derivatives.

The synthesis of 3-amino-azetidin-2-one derivatives, including the title compound, is predominantly achieved through the Staudinger [2+2] cycloaddition reaction. nih.govresearchgate.net This powerful transformation involves the reaction of an imine with a ketene (B1206846). For the specific synthesis of this compound, the key precursors would be N-(p-tolyl)methanimine and a protected aminoketene. The amino group is typically protected, for instance as a phthalimide, which can be deprotected in a subsequent step to yield the free amine. The stereochemistry of the resulting β-lactam is influenced by reaction conditions. nih.gov

Key advancements in this area have focused on improving the efficiency and stereoselectivity of the Staudinger reaction and developing milder deprotection strategies. Furthermore, significant progress has been made in the transformation of the 3-amino group to generate a diverse library of derivatives. Acylation of the 3-amino group is a common and straightforward transformation, allowing for the introduction of a wide variety of substituents and the modulation of the compound's properties.

While specific research on this compound is not extensively documented in publicly available literature, the chemical principles governing its synthesis and reactivity are well-established through studies of analogous compounds.

Emerging Research Areas in Azetidin-2-one (B1220530) Chemistry and its Broader Applications.

The field of azetidin-2-one chemistry is continually evolving, with several exciting research areas emerging beyond the traditional focus on antibacterial agents. These include:

Anticancer Agents: Azetidin-2-ones are being investigated as potent anticancer agents. Their mechanism of action can involve the inhibition of key enzymes implicated in cancer progression, such as human leukocyte elastase and proteases involved in tumor proliferation. nih.gov

Enzyme Inhibition: The strained four-membered ring of β-lactams makes them effective inhibitors of various enzymes. Research is ongoing to design specific inhibitors for proteases, β-lactamases, and other enzymes involved in a range of pathological conditions. nih.govnih.gov

Antiviral and Anti-inflammatory applications: Novel β-lactams are being explored for their potential as antiviral and anti-inflammatory drugs. nih.gov

Synthetic Building Blocks: The inherent ring strain of azetidin-2-ones makes them valuable intermediates in organic synthesis for the preparation of other complex nitrogen-containing molecules. mdpi.com

The following table summarizes some of the emerging applications of azetidin-2-one derivatives:

| Application Area | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of tubulin polymerization, human leukocyte elastase inhibition | nih.gov |

| Enzyme Inhibition | Inhibition of β-lactamases, proteases | nih.govnih.gov |

| Antiviral | Inhibition of viral proteases | nih.gov |

| Anti-inflammatory | Inhibition of human leukocyte elastase | nih.gov |

| Cholesterol Absorption Inhibition | Inhibition of cholesterol absorption | nih.gov |

| Synthetic Intermediates | Ring-opening reactions to form amino acids and other heterocycles | mdpi.com |

Future Perspectives for the Rational Design and Chemical Synthesis of Novel Azetidin-2-one Systems with Defined Chemical Activities.

The future of azetidin-2-one chemistry lies in the rational design and synthesis of novel derivatives with precisely tailored biological activities. Key future perspectives include:

Computational Chemistry and Molecular Modeling: The use of computational tools will be crucial for the in silico design of new β-lactam structures with high affinity and selectivity for specific biological targets. This will help to streamline the drug discovery process and reduce the reliance on large-scale screening of compound libraries.

Development of Novel Synthetic Methodologies: While the Staudinger reaction is a robust method, there is a continuous need for the development of new, more efficient, and stereoselective synthetic routes to access structurally diverse azetidin-2-ones. rsc.orgrsc.org This includes the exploration of novel catalysts and reaction conditions.

Hybrid Molecules: The design and synthesis of hybrid molecules that combine the azetidin-2-one scaffold with other pharmacologically active moieties is a promising strategy to develop drugs with dual or synergistic modes of action. tandfonline.com

Targeted Drug Delivery: The development of azetidin-2-one-based conjugates for targeted drug delivery could enhance their therapeutic efficacy and reduce off-target side effects.

The continued exploration of the chemical space around the azetidin-2-one core, guided by modern drug design principles, is expected to yield a new generation of molecules with significant therapeutic potential.

Q & A

Basic: What are the optimized synthetic routes for 3-amino-1-benzyl-4-(p-tolyl)azetidin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including [2+2] cycloaddition or nucleophilic substitution on azetidine precursors. For example:

- Step 1: React a benzylamine derivative with a p-tolyl-substituted ketone to form an imine intermediate.

- Step 2: Cyclize the intermediate under controlled conditions (e.g., using carbodiimides or Lewis acids like BF₃·Et₂O) to form the azetidin-2-one core.

- Key Variables: Temperature (often 0–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (1–10 mol%) critically influence yield and purity.

- Optimization Strategy: Use Design of Experiments (DoE) to vary parameters systematically. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How are structural and thermal properties of this compound characterized experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (e.g., 600 MHz) to confirm substitution patterns. For example, signals at δ 7.24–7.20 ppm (aromatic protons) and δ 5.13 ppm (azetidine NH) are diagnostic .

- Infrared Spectroscopy (IR): Detect lactam C=O stretching at ~1730 cm⁻¹ and NH bending at ~3350 cm⁻¹ .

- Melting Point (MP): Determine via differential scanning calorimetry (DSC). For related analogs, MPs range from 103–130°C, dependent on substituent effects .

- Mass Spectrometry (MS): ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.3 for C₁₇H₁₈N₂O₂) .

Advanced: How do stereochemical variations (cis vs. trans) in azetidin-2-one derivatives impact biological activity?

Methodological Answer:

- Case Study: Cis-diastereomers (e.g., (±)-cis-3-amino-1-phenyl-4-(p-tolyl)azetidin-2-one) exhibit superior anticancer activity (IC₅₀ = 6 μM vs. B16F10 cells) compared to trans-isomers due to enhanced β-tubulin binding .

- Validation: Perform molecular docking (e.g., AutoDock Vina) to compare binding poses. Validate via in vitro cytotoxicity assays (MTT) and apoptosis markers (caspase-3 activation) .

- Critical Analysis: Discrepancies in activity data may arise from poor enantiomeric resolution. Use chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis to isolate enantiomers .

Advanced: What crystallographic tools are recommended for resolving the 3D structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXS (direct methods) or SHELXD (dual-space algorithm) for phase determination .

- Refinement: Apply SHELXL for anisotropic displacement parameters. Validate via R-factor convergence (target < 5%) and ORTEP-3 for thermal ellipsoid visualization .

- Common Pitfalls: Twinning or disorder in the benzyl/p-tolyl groups may require TWINABS or PLATON/SQUEEZE for data correction .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the p-tolyl group may enhance metabolic stability .

- Molecular Dynamics (MD): Simulate aqueous solubility using GROMACS with TIP3P water models. Correlate results with experimental shake-flask assays .

Advanced: What strategies address contradictions in reported biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell line variability: SiHa vs. B16F10 IC₅₀ values differ by 3-fold ).

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS).

- Off-Target Screening: Use kinome profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .

Advanced: How are substituent effects (e.g., p-tolyl vs. halogenated aryl groups) systematically studied?

Methodological Answer:

- SAR Framework: Synthesize analogs with electron-withdrawing (e.g., 4-Br, 4-F) or donating (e.g., 4-OCH₃) groups. Compare reactivity in nucleophilic acyl substitution .

- Biological Impact: Fluorinated analogs show enhanced target binding (ΔG = -9.2 kcal/mol vs. -8.5 for p-tolyl) due to halogen bonding .

- Data Integration: Plot substituent Hammett constants (σ) against bioactivity to identify linear free-energy relationships (LFERs) .

Advanced: What methodologies resolve thermal degradation issues during storage?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Degradation Pathways: Lactam ring hydrolysis or benzyl oxidation are common. Mitigate via lyophilization (amorphous solid dispersion) or antioxidant additives (e.g., BHT) .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?

Methodological Answer:

- Stereoselective Synthesis: Use chiral auxiliaries (e.g., (S)-1-(2-naphthyl)ethylamine) or asymmetric catalysis (e.g., Evans oxazolidinones) .

- Analysis: Chiral HPLC (Daicel CHIRALPAK® IG-3) or circular dichroism (CD) spectroscopy confirm enantiomeric excess (>99%) .

Advanced: What experimental and computational approaches elucidate intermolecular interactions in solid-state forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.